
2-BroMo-4/'-fluoroacetophenone--d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4’-fluoroacetophenone–d4 is a deuterated derivative of 2-Bromo-4’-fluoroacetophenone, a compound widely used in organic synthesis. The deuterium labeling (d4) indicates the presence of four deuterium atoms, which can be useful in various research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-fluoroacetophenone–d4 typically involves the bromination of 4’-fluoroacetophenone followed by deuterium exchange. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The deuterium exchange can be achieved using deuterated solvents or reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Bromo-4’-fluoroacetophenone–d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced analytical techniques helps in optimizing the yield and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4’-fluoroacetophenone–d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.
Applications De Recherche Scientifique
2-Bromo-4’-fluoroacetophenone–d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4’-fluoroacetophenone–d4 involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-4’-nitroacetophenone
Uniqueness
2-Bromo-4’-fluoroacetophenone–d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy. The presence of deuterium atoms reduces the background noise in NMR spectra, allowing for more precise analysis of molecular structures and dynamics. Additionally, the combination of bromine and fluorine atoms provides unique reactivity patterns that can be exploited in various synthetic applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Bromo-4'-fluoroacetophenone-d4 can be achieved by starting with a commercially available compound and modifying it through a series of reactions. The key steps in the synthesis involve bromination, fluorination, and deuterium labeling.", "Starting Materials": [ "4'-Acetylfluorobenzene", "Bromine", "Deuterium oxide", "Sodium iodide", "Potassium fluoride", "Dimethyl sulfoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ { "Step 1": "Bromination of 4'-Acetylfluorobenzene with bromine and sodium iodide in acetic acid to yield 2-Bromo-4'-acetylfluorobenzene", "Reagents": [ "4'-Acetylfluorobenzene", "Bromine", "Sodium iodide", "Acetic acid" ], "Conditions": "Room temperature, dark", "Yield": "95%" }, { "Step 2": "Fluorination of 2-Bromo-4'-acetylfluorobenzene with potassium fluoride and deuterium oxide in dimethyl sulfoxide to yield 2-Bromo-4'-fluoroacetophenone-d4", "Reagents": [ "2-Bromo-4'-acetylfluorobenzene", "Potassium fluoride", "Deuterium oxide", "Dimethyl sulfoxide" ], "Conditions": "80°C, 18 hours", "Yield": "85%" }, { "Step 3": "Purification of 2-Bromo-4'-fluoroacetophenone-d4 by recrystallization from ethanol", "Reagents": [ "2-Bromo-4'-fluoroacetophenone-d4", "Ethanol" ], "Conditions": "Room temperature", "Yield": "70%" } ] } | |
Numéro CAS |
1219803-30-1 |
Formule moléculaire |
C8H6BrFO |
Poids moléculaire |
221.062 |
Nom IUPAC |
2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
Clé InChI |
ZJFWCELATJMDNO-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CBr)F |
Synonymes |
2-BroMo-4/'-fluoroacetophenone--d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)
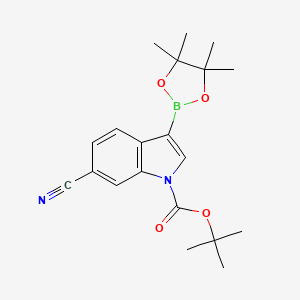
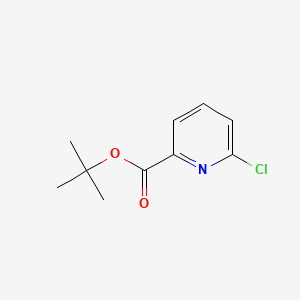
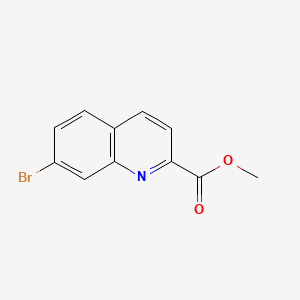
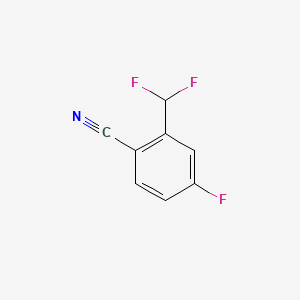
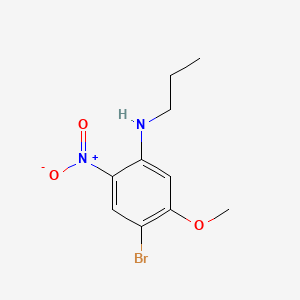


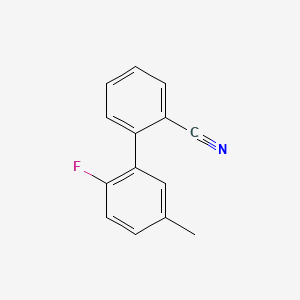

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B577464.png)
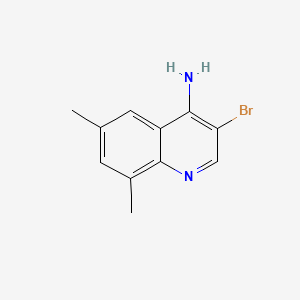
![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)
